2-(4-chlorophenoxy)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-10-3-5-11(6-4-10)21-9-13(20)17-15-19-18-14(22-15)8-12-2-1-7-23-12/h1-7H,8-9H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJCXNUQZZNFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the thiophen-2-ylmethyl group: This step involves the alkylation of the oxadiazole ring with thiophen-2-ylmethyl halides in the presence of a base.
Attachment of the 4-chlorophenoxy group: This can be done through nucleophilic substitution reactions where the oxadiazole derivative reacts with 4-chlorophenol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in synthetic organic chemistry. It is utilized for the synthesis of more complex molecules through various chemical reactions:
- Coupling Reactions : The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
- Functionalization : The thiophene ring allows for oxidation and reduction reactions, enabling modifications for enhanced properties .
Biology
In biological research, 2-(4-chlorophenoxy)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide has been investigated for its potential bioactive properties:
- Antimicrobial Activity : Studies have shown promising results against bacterial and fungal pathogens. For instance, derivatives of similar oxadiazole compounds have demonstrated significant antimicrobial activity against various strains .
- Anticancer Properties : The compound has been explored for its anticancer potential. Molecular docking studies indicated that it could inhibit key enzymes involved in cancer cell proliferation .
Medicine
The therapeutic applications of this compound are under investigation:
- Drug Discovery : It serves as a lead compound in drug development processes aimed at targeting specific diseases such as cancer and infections .
- Mechanism of Action : The compound may interact with specific receptors or enzymes, modulating their activity to exert therapeutic effects. For example, it has been suggested that it might inhibit metabolic pathways critical for cancer cell survival .
Industry
In industrial applications, this compound is being evaluated for its utility in developing new materials:
- Polymer Science : Its unique chemical structure may enhance the properties of polymers or coatings used in various applications .
- Material Development : The compound's stability and reactivity make it suitable for creating materials with specific characteristics needed in advanced technologies.
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Oxadiazole/Thiadiazole Core
Key Observations :
- Heterocycle Impact : Thiadiazole analogs (e.g., ) often exhibit comparable bioactivity to oxadiazoles but may differ in metabolic stability due to sulfur’s larger atomic radius .
- Substituent Effects: Electron-withdrawing groups (e.g., 4-chlorophenoxy) enhance receptor affinity in anticancer and antimicrobial contexts compared to electron-donating groups (e.g., methoxy) .
- Thiophene vs. Benzofuran/Indole : The thiophene moiety in the target compound introduces sulfur-mediated π-π interactions, whereas benzofuran/indole substituents () may improve stacking with aromatic residues in enzymes .
Pharmacological Activity Comparison
Anticancer Activity
- Compound 8 (): Inhibits MMP-9 with IC50 values <10 µM and shows selective cytotoxicity against A549 (lung) and C6 (glioma) cell lines .
- Compound 7d (): Exhibits potent cytotoxicity (IC50 = 1.8 µM on Caco-2), attributed to the 2-fluorophenoxy group enhancing membrane permeability .
Antimicrobial Activity
Physicochemical Properties
Notes:
- The 4-chlorophenoxy group likely reduces aqueous solubility compared to polar substituents (e.g., sulfamoyl in ’s 4b) .
- Thiophene’s hydrophobicity may further decrease solubility, necessitating formulation adjustments for in vivo applications.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic molecule that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the chlorophenoxy intermediate : Reaction of 4-chlorophenol with an acylating agent.
- Synthesis of the oxadiazole ring : Cyclization involving a nitrile oxide and an appropriate alkyne or alkene.
- Coupling : The chlorophenoxy intermediate is coupled with the oxadiazole intermediate using a coupling reagent such as carbodiimide.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. These compounds exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4h | A549 | <0.14 |
| 4i | A549 | 1.59 |
| 4l | A549 | 1.80 |
| 4g | C6 | 8.16 |
| 4h | C6 | 13.04 |
These results indicate that compounds like 4h , which contains a similar oxadiazole structure, can achieve high selectivity and low toxicity in healthy cell lines while exhibiting potent anticancer activity against lung cancer cells (A549) and glioma cells (C6) .
The biological activity of This compound is attributed to its interaction with specific molecular targets involved in tumor progression and apoptosis:
- Enzyme Inhibition : The compound may inhibit key enzymes such as:
- Topoisomerases
- Histone deacetylases (HDAC)
- Caspase-3
These enzymes are crucial in regulating cell cycle progression and apoptosis pathways .
- Receptor Modulation : The compound may also modulate growth factor receptors and signaling pathways associated with cancer cell proliferation and survival, such as:
- Epidermal growth factor receptor (EGFR)
- Vascular endothelial growth factor (VEGF) pathways
Structure-Activity Relationship (SAR)
The presence of the 1,3,4-oxadiazole ring is significant for enhancing biological activity due to its ability to form hydrogen bonds with biological targets. The introduction of the chlorophenoxy group further enhances lipophilicity and bioavailability, which are critical for effective drug design .
Case Studies
In a study focused on related oxadiazole derivatives, compounds were tested for their cytotoxic effects on various cancer cell lines. Notably, derivatives with modifications at the thiophene and oxadiazole positions showed improved activity compared to their predecessors. For instance:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(4-chlorophenoxy)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with precursor molecules like 4-chlorophenol and thiophene derivatives. Key steps include:
- Formation of the chlorophenoxy intermediate via acylation under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization to form the oxadiazole ring using carbodiimide coupling agents or thermal dehydration .
- Critical parameters: Temperature (60–80°C for cyclization), solvent choice (DMF or dichloromethane for solubility), and reaction time (6–12 hours). Yields can be optimized by monitoring reactions with TLC and using recrystallization (ethanol-DMF mixtures) for purification .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound and confirming its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., chlorophenoxy protons at δ 6.8–7.3 ppm, thiophene protons at δ 7.1–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₆H₁₃ClN₂O₃S; expected [M+H]⁺ = 349.03) .
- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups (acetamide C=O) .
- Purity assessment via HPLC (≥95% purity threshold) is recommended for biological studies .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Decomposition observed >200°C; store at -20°C in inert atmospheres to prevent oxidation .
- pH Sensitivity : Hydrolysis of the acetamide group occurs under strongly acidic (pH <2) or basic (pH >10) conditions. Use buffered solutions (pH 6–8) for in vitro assays .
Advanced Research Questions
Q. What structural-activity relationships (SAR) govern the biological activity of this compound, particularly in modulating inflammation or cancer pathways?
- Methodological Answer :
- The chlorophenoxy group enhances lipophilicity, improving membrane permeability, while the thiophene-oxadiazole core may interact with cysteine residues in target enzymes (e.g., COX-2 or kinases) .
- SAR Studies : Replace the chlorine atom with fluorine or methyl groups to assess electronic effects. Derivatives with electron-withdrawing groups (e.g., -NO₂) show reduced activity, suggesting steric and electronic tuning is critical .
Q. How can molecular docking and dynamics simulations guide the identification of biological targets?
- Methodological Answer :
- Use AutoDock Vina or Schrödinger Suite for docking into protein active sites (e.g., EGFR or TNF-α). Key interactions:
- Hydrogen bonding between the oxadiazole nitrogen and Arg residues.
- π-π stacking between thiophene and aromatic residues (e.g., Phe) .
- Validate predictions with SPR (surface plasmon resonance) binding assays or enzymatic inhibition studies (IC₅₀ values) .
Q. How can contradictory results in synthesis yields or biological activity be systematically addressed?
- Methodological Answer :
- Yield Discrepancies : Optimize solvent polarity (switch from DMF to acetonitrile) or use microwave-assisted synthesis for faster, more reproducible cyclization .
- Biological Variability : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate via orthogonal assays (e.g., Western blotting alongside viability assays) .
Q. What strategies are effective for designing derivatives with enhanced bioactivity or reduced toxicity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the thiophene ring with isoxazole (improves metabolic stability) or benzothiophene (enhances affinity) .
- Prodrug Approaches : Introduce ester moieties to the acetamide group for controlled release in vivo .
- Toxicity Screening : Use zebrafish models or hepatic microsomes to assess metabolic degradation and hepatotoxicity .
Q. How should researchers design in vitro and in vivo assays to evaluate the compound’s anti-inflammatory or anticancer potential?
- Methodological Answer :
- In Vitro :
- Anti-inflammatory : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA) .
- Anticancer : Conduct MTT assays on cancer cell lines (e.g., MCF-7, A549) and compare IC₅₀ values to cisplatin .
- In Vivo :
- Use murine models of colitis (DSS-induced) or xenograft tumors. Monitor pharmacokinetics (Cₘₐₓ, t₁/₂) via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
